N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine is a complex organic compound that features a furan ring, a cyclohexane ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine typically involves multiple steps, starting with the preparation of the furan ring and the cyclohexane ring. One common method involves the radical bromination of a methyl group followed by a series of condensation reactions . The reaction conditions often include the use of reagents such as N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to improve yield and reduce reaction times . This method utilizes microwave radiation to accelerate the reaction process, making it more efficient and cost-effective. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amides, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding, electrostatic interactions, or hydrophobic interactions with its targets. These interactions can lead to the modulation of various biological pathways, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan derivatives such as:
- Furan-2,5-dicarboxylic acid
- Furan-2-carboxylic acid
- Furan-2-ylmethylamine
Uniqueness
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine is unique due to its combination of a furan ring and a cyclohexane ring, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C19H33NO |
---|---|
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C19H33NO/c1-15(2)6-9-17(19-5-4-14-21-19)12-13-20-18-10-7-16(3)8-11-18/h4-5,14-18,20H,6-13H2,1-3H3 |
InChI-Schlüssel |
GLJNQSIDBZLUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NCCC(CCC(C)C)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.